molecular formula C15H21NO4 B062997 Tert-butyl 4-((methoxycarbonyl)methyl)benzylcarbamate CAS No. 191871-32-6

Tert-butyl 4-((methoxycarbonyl)methyl)benzylcarbamate

Cat. No.: B062997
CAS No.: 191871-32-6
M. Wt: 279.33 g/mol
InChI Key: UWXLXTJZZNBYOV-UHFFFAOYSA-N
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Description

Tert-butyl 4-((methoxycarbonyl)methyl)benzylcarbamate is a useful research compound. Its molecular formula is C15H21NO4 and its molecular weight is 279.33 g/mol. The purity is usually 95%.
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Scientific Research Applications

Precursor in Foldamer Studies

Tert-butyl 4-((methoxycarbonyl)methyl)benzylcarbamate has been utilized as a precursor in the study of a new class of foldamer based on aza/α-dipeptide oligomerization. This compound, in its extended conformation, is stabilized by intermolecular N—H⋯O and C—H⋯O hydrogen bonding, playing a crucial role in foldamer research (Abbas et al., 2009).

Intermediate in Organic Synthesis

It acts as an intermediate in various organic syntheses. For instance, tert-butyl (phenylsulfonyl)alkyl-N-hydroxycarbamates, a class of N-(Boc) nitrone equivalents, have been synthesized using tert-butyl N-hydroxycarbamate, demonstrating its utility as a building block in organic synthesis (Guinchard et al., 2005).

Ligand in Alkoxycarbonylation Reactions

The compound is noted for its role in alkoxycarbonylation reactions. The bidentate phosphine ligand 1,2-bis(di-tert-butylphosphinomethyl)benzene (1,2-DTBPMB), which has shown exceptional performance in alkoxycarbonylation reactions, highlights the significance of tert-butyl based compounds in these types of chemical processes (Vondran et al., 2021).

Synthesis of Key Pharmaceutical Intermediates

Tert-butyl 4-((2-methoxy-4-(methoxycarbonyl) phenoxy) methyl) piperidine-1-carboxylate, a key intermediate of Vandetanib, has been synthesized through steps involving acylation, sulfonation, and substitution, showcasing the compound's role in the synthesis of important pharmaceutical intermediates (Wang et al., 2015).

Applications in Metal Ion Complexation

The compound has been involved in studies related to metal ion complexation. For example, tetrathiacalix[4]arenes with tert-butyl groups have been synthesized and their ability to bind metal ions has been investigated, demonstrating its potential in the field of coordination chemistry (Lamartine et al., 2001).

In Organic and Polymer Chemistry

Its derivatives are used in organic and polymer chemistry for various purposes, such as in the synthesis of antioxidants with higher molecular weight, which shows the versatility of tert-butyl-based compounds in enhancing the properties of polymers (Pan et al., 1998).

Safety and Hazards

The safety information for Tert-butyl 4-((methoxycarbonyl)methyl)benzylcarbamate includes several hazard statements: H302, H315, H319, H335 . These indicate that the compound may be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . The precautionary statements include P261, P305+P351+P338 , which advise avoiding breathing dust/fume/gas/mist/vapours/spray, and if in eyes: rinse cautiously with water for several minutes .

Properties

IUPAC Name

methyl 2-[4-[[(2-methylpropan-2-yl)oxycarbonylamino]methyl]phenyl]acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21NO4/c1-15(2,3)20-14(18)16-10-12-7-5-11(6-8-12)9-13(17)19-4/h5-8H,9-10H2,1-4H3,(H,16,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UWXLXTJZZNBYOV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCC1=CC=C(C=C1)CC(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80625316
Record name Methyl (4-{[(tert-butoxycarbonyl)amino]methyl}phenyl)acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80625316
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

279.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

191871-32-6
Record name Methyl (4-{[(tert-butoxycarbonyl)amino]methyl}phenyl)acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80625316
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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